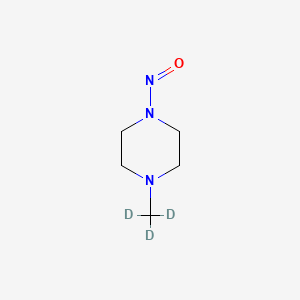

N-(Methyl-d3)-N'-nitrosopiperazine

Description

Contextualization of N-Nitrosopiperazine Derivatives in Environmental and Biological Systems Research

N-Nitrosopiperazine derivatives are a subgroup of N-nitrosamines that have been the subject of extensive research in both environmental and biological contexts. These compounds can be formed from the reaction of piperazine (B1678402), a common industrial chemical, and its derivatives with nitrosating agents.

In environmental systems, N-nitrosopiperazines have been identified as potential contaminants. For instance, research into carbon capture technologies that utilize piperazine-based solvents has shown that N-nitrosopiperazines can form under certain conditions, such as in post-combustion capture solutions. researchgate.net The study of their formation and degradation is crucial for assessing the environmental impact of such technologies. researchgate.net The thermal stability of aqueous N-nitrosopiperazine at 150°C and its slow degradation upon exposure to UV light are important findings in this area. researchgate.net

From a biological perspective, N-nitrosopiperazine derivatives have been investigated for their mutagenic and carcinogenic properties. nih.gov Studies using the Salmonella typhimurium bacterial reverse mutation assay (Ames test) have demonstrated that several nitroso derivatives of piperazine are mutagenic, often requiring metabolic activation by liver enzymes to exert their effects. nih.gov This has led to a good correlation being observed between a compound's mutagenic effect in this assay and its carcinogenic potency. nih.gov The investigation of these compounds helps in understanding the structure-activity relationships that govern the carcinogenic potential of N-nitrosamines. nih.gov

Rationale for Isotopic Labeling in Nitrosamine (B1359907) Research: The Significance of N-(Methyl-d3)-N'-nitrosopiperazine

The use of isotopically labeled compounds, such as this compound, is fundamental to modern analytical research on nitrosamines. The primary rationale for employing these labeled analogs is their utility as internal standards in quantitative analysis, particularly in conjunction with mass spectrometry (MS) techniques. nih.govnih.gov

When analyzing complex matrices, such as environmental samples or biological fluids, for the presence of trace amounts of N-nitrosamines, the accuracy of the measurement can be affected by various factors, including sample preparation losses and matrix effects in the analytical instrument. By adding a known amount of a deuterated analog, like this compound, to the sample at the beginning of the analytical process, these potential errors can be corrected for. The labeled internal standard behaves almost identically to the non-labeled (native) analyte throughout extraction, cleanup, and chromatographic separation.

However, because it has a different mass due to the presence of deuterium (B1214612) atoms, it can be distinguished from the native compound by the mass spectrometer. This allows for precise quantification of the target analyte by comparing the signal intensity of the native compound to that of the known concentration of the internal standard. The synthesis of such stable isotope-labeled nitrosamines is a key enabler of this research. nih.gov For example, a common synthetic route involves the N-alkylation of a protected amine with a stable isotope-labeled alkyl halide, followed by deprotection and nitrosation. nih.gov

The use of deuterated standards like this compound is crucial for the accurate monitoring of these compounds in various settings, from industrial process streams to pharmaceutical products where they may arise as impurities. researchgate.netnih.gov

Historical Development of Research on N-Nitrosopiperazine Compounds

Research into N-nitrosopiperazine compounds has a history that dates back to at least the mid-20th century. An early patent filed in 1957 and granted in 1959 describes a process for producing N-nitrosopiperazine in high yields. google.com This early work highlighted the utility of N-nitrosopiperazine as a chemical intermediate. google.com The process involved the nitrosation of piperazine under specific temperature conditions, followed by extraction and distillation to obtain the purified product. google.com

The initial interest in N-nitrosopiperazine was primarily due to its role as a precursor in the synthesis of other piperazine derivatives, particularly N-mono-substituted and N,N'-unsymmetrically disubstituted piperazines. google.com The ability to introduce a nitroso group that could later be removed or transformed allowed for controlled chemical modifications of the piperazine ring.

An in-depth examination of the synthetic routes and analytical methodologies for this compound reveals a multi-step process rooted in isotopic labeling and selective chemical transformations. The synthesis of this deuterated compound is critical for its use as an internal standard in various analytical and research applications, particularly in metabolic and environmental studies.

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

1-nitroso-4-(trideuteriomethyl)piperazine |

InChI |

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |

InChI Key |

CEAIOKFZXJMDAS-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)N=O |

Canonical SMILES |

CN1CCN(CC1)N=O |

Origin of Product |

United States |

Advanced Analytical Techniques for the Detection and Quantification of N Methyl D3 N Nitrosopiperazine

Mass Spectrometry-Based Approaches for Isotope-Labeled Nitrosamines

Mass spectrometry (MS) stands as the cornerstone for the analysis of isotope-labeled compounds like N-(Methyl-d3)-N'-nitrosopiperazine due to its high sensitivity and selectivity. The mass difference introduced by the deuterium (B1214612) atoms allows for clear differentiation from endogenous or unlabeled analogues. Various MS-based techniques are utilized, each offering distinct advantages for specific analytical challenges.

Isotope-labeled compounds such as this compound are frequently used as internal standards in quantitative analyses to correct for analyte losses during sample preparation and instrumental analysis. lgcstandards.com The use of stable isotope-labeled analogues is a widely accepted practice in analytical chemistry for improving the accuracy and precision of quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level analysis of volatile and semi-volatile nitrosamines. The chromatographic separation provided by GC resolves complex mixtures, while the tandem mass spectrometer offers high selectivity and sensitivity through multiple reaction monitoring (MRM).

For the analysis of this compound, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, enabling detection at very low concentrations. While direct injection can be used, headspace analysis is often preferred for more volatile nitrosamines to minimize matrix introduction into the system. restek.com The optimization of GC-MS/MS methods often involves adjusting parameters such as injection volume, liner type, and temperature programs to achieve the best results. thermofisher.com

Recent advancements have focused on developing fast GC-MS methods to screen for a wide range of low molecular weight nitrosamines in various matrices with short analysis times. nih.gov The use of software to model and optimize GC separations prior to laboratory work has also become a valuable tool. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing non-volatile, polar, and thermally labile compounds, including many nitrosamines and their metabolites, in complex matrices such as biological fluids, wastewater, and pharmaceutical formulations. mdpi.comnih.gov The versatility of LC allows for the use of various column chemistries and mobile phases to achieve optimal separation.

In the context of this compound, LC-MS/MS offers high sensitivity and specificity. The compound is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) before entering the mass spectrometer. hsa.gov.sgshimadzu.com The selection of the ionization source depends on the analyte's properties and the matrix. Similar to GC-MS/MS, MRM is employed to monitor specific precursor-to-product ion transitions, ensuring accurate quantification even in the presence of co-eluting matrix components. scholaris.ca For instance, a study on N-nitrosopiperazine in treated wastewater utilized a triple quadrupole mass spectrometer in positive ESI mode, monitoring the transition of m/z 116.1 → 85.1 for the unlabeled compound and m/z 124.0 → 93.0 for its deuterated isotopologue, N-nitrosopiperazine-d8. scholaris.ca

The development of LC-MS/MS methods requires careful optimization of chromatographic conditions, such as the mobile phase composition and gradient, as well as mass spectrometer parameters like collision energy. nih.govscholaris.ca

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an invaluable tool for the identification of unknown metabolites of this compound. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. nih.govfda.gov This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its structural elucidation. nih.gov

When studying the metabolism of this compound, HRMS can distinguish between the parent compound and its metabolites based on their precise mass-to-charge ratios. The deuterium label serves as a unique signature, as metabolites will retain the isotopic pattern, aiding in their identification within a complex metabolome. Furthermore, the fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide structural information that can be used to pinpoint the site of metabolic modification. The use of HRMS has been crucial in identifying various nitrosamine (B1359907) impurities and their degradation products in pharmaceuticals and environmental samples. mdpi.comnih.gov

Chromatographic Separation Methods for this compound and Related Compounds

The successful analysis of this compound and its related compounds heavily relies on efficient chromatographic separation prior to detection by mass spectrometry. The choice between gas and liquid chromatography depends on the physicochemical properties of the analytes.

Optimizing GC and LC Column Chemistries

The selection of the appropriate column chemistry is paramount for achieving the desired separation. In gas chromatography, the choice of stationary phase is critical. For nitrosamines, mid-polar phases are often employed. The dimensions of the GC column, including length, internal diameter, and film thickness, also significantly impact the separation efficiency and analysis time. chromatographyonline.comgcms.cz Longer columns generally provide better resolution but at the cost of longer run times. chromatographyonline.com Narrower columns can increase efficiency but may have lower sample loading capacity. gcms.cz

In liquid chromatography, a wider range of stationary phases is available. For polar nitrosamines that are not well-retained on traditional reversed-phase (C18) columns, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative. scholaris.cascholaris.ca HILIC utilizes a polar stationary phase with a primarily organic mobile phase, which is advantageous for interfacing with mass spectrometry. The optimization of LC separations also involves careful selection of the mobile phase composition, pH, and gradient elution profile to achieve the best peak shape and resolution. sielc.com For instance, a phenyl-hexyl column has been successfully used for the separation of 1-methyl-4-nitrosopiperazine (B99963). fda.gov.tw

Sample Preparation and Matrix Effects in Analytical Measurements

Effective sample preparation is crucial for accurate and reliable quantification, especially at trace levels in complex matrices. The primary goals of sample preparation are to extract the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level suitable for detection. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE). mdpi.comscholaris.ca

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. mdpi.com The use of an isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. mdpi.com Careful validation of the analytical method, including the assessment of matrix effects, is essential to ensure the accuracy of the results. mdpi.com The complexity of the matrix often dictates the extent of sample cleanup required. For example, the analysis of nitrosamines in pharmaceutical products may necessitate extraction with neutralization to mitigate matrix and solvent effects. mdpi.com

Spectroscopic Characterization in Analytical Method Development

The development of robust and reliable analytical methods for the detection and quantification of this compound hinges on a thorough understanding of its spectroscopic properties. Spectroscopic techniques provide invaluable information regarding the compound's molecular structure, functional groups, and the specific location of the deuterium labels. This characterization is fundamental for creating selective and sensitive analytical assays, particularly in isotope dilution mass spectrometry, where this compound serves as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isotopologues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. For this compound, NMR is crucial for confirming the presence and location of the deuterium atoms, thereby verifying the isotopic integrity of the standard. The comparison between the NMR spectra of this compound and its non-deuterated analogue, N-Methyl-N'-nitrosopiperazine, reveals distinct and predictable differences.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the non-deuterated N-Methyl-N'-nitrosopiperazine, a characteristic singlet corresponding to the N-methyl (–CH₃) protons is observed. Upon deuteration, this signal is absent in the ¹H NMR spectrum of this compound, which is a primary confirmation of successful isotopic labeling. The signals for the piperazine (B1678402) ring protons are expected to show minor upfield shifts, known as a deuterium isotope effect. bibliotekanauki.pl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further definitive evidence of deuteration. In the spectrum of the non-deuterated compound, the methyl carbon appears as a quartet in a proton-coupled spectrum. For this compound, the carbon of the deuterated methyl group (–CD₃) exhibits two key features: it appears as a multiplet (typically a 1:1:1 triplet) due to coupling with deuterium (which has a spin I=1), and its resonance is shifted slightly upfield compared to the –CH₃ carbon. bibliotekanauki.pl The adjacent piperazine carbons may also experience small upfield isotope shifts. nih.gov

²H NMR Spectroscopy: Deuterium (²H) NMR can also be employed to directly observe the deuterium signal. wikipedia.org A single resonance peak would confirm the presence of the deuterium label in a chemically equivalent environment on the methyl group. wikipedia.org

The following table summarizes the expected NMR spectral data for this compound in comparison to its non-deuterated isotopologue.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

| Assignment | N-Methyl-N'-nitrosopiperazine (Expected Chemical Shift δ, ppm) | This compound (Expected Chemical Shift δ, ppm) | Key Differences upon Deuteration |

|---|---|---|---|

| ¹H NMR | |||

| N-CH₃ | ~2.5 (singlet) | Absent | Disappearance of the methyl proton signal. |

| Piperazine -CH₂- | ~2.7 and ~3.8 (multiplets) | ~2.7 and ~3.8 (multiplets) | Minor upfield shifts may be observed. |

| ¹³C NMR | |||

| N-CD₃/N-CH₃ | ~46.0 | Slightly < 46.0 | Signal appears as a triplet; shifted slightly upfield. |

Note: Exact chemical shifts are dependent on the solvent and instrument parameters. Data for the non-deuterated compound is based on typical values for similar structures. nih.gov

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of a molecule's functional groups. The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with the key exception of vibrations involving the methyl group.

The most significant change is the shift of the C-H stretching and bending vibrations to lower wavenumbers (frequencies) upon substitution with the heavier deuterium isotope. csbsju.edulibretexts.org The C-H stretching vibrations of a methyl group typically appear in the 2850-2960 cm⁻¹ region. The corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, approximately around 2100-2250 cm⁻¹. csbsju.edu Similarly, C-H bending vibrations (ca. 1350-1470 cm⁻¹) will shift to lower wavenumbers for C-D bending. Other characteristic peaks, such as the N-N stretch and the C-N stretches of the piperazine ring, remain largely unaffected.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group / Vibration | N-Methyl-N'-nitrosopiperazine (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Effect of Deuteration |

|---|---|---|---|

| C-H Stretch (N-CH₃) | 2850 - 2960 | Absent | Disappearance of C-H stretch. |

| C-D Stretch (N-CD₃) | Absent | ~2100 - 2250 | Appearance of C-D stretch at lower frequency. csbsju.edu |

| C-H Bend (N-CH₃) | 1350 - 1470 | Absent | Disappearance of C-H bend. |

| C-D Bend (N-CD₃) | Absent | Lower frequency than C-H bend | Appearance of C-D bend at lower frequency. |

| N-N=O Stretch | ~1440 - 1480 | ~1440 - 1480 | No significant change. |

Note: Data is based on general IR correlation tables and the known principles of isotope effects in vibrational spectroscopy. nih.govlibretexts.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The primary chromophore in this compound is the N-nitroso group (N-N=O). This group typically exhibits a weak n → π* transition at longer wavelengths (around 340-370 nm) and a stronger π → π* transition at shorter wavelengths (around 230-240 nm).

Deuterium substitution on the methyl group, which is not part of the chromophore, is not expected to significantly alter the electronic structure or the UV-Vis absorption spectrum. cdnsciencepub.com Therefore, the λmax values for this compound should be nearly identical to those of the non-deuterated compound. Any observed differences are typically minimal and relate to subtle changes in vibrational energy levels superimposed on the electronic transitions. cdnsciencepub.com

Table 3: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λmax (nm) | Effect of Deuteration |

|---|---|---|

| n → π* | ~340 - 370 | Minimal to no change expected. |

Note: λmax values are dependent on the solvent.

Mechanistic Investigations of N Methyl D3 N Nitrosopiperazine Biotransformation and Environmental Fate

Enzymatic Pathways of N-Nitrosopiperazine Metabolism in Biological Systems (Excluding Human Clinical Data)

The biotransformation of N-nitrosopiperazines is predominantly an enzymatic process, initiating the cascade of events that can lead to toxicological outcomes. The metabolic fate is largely determined by a complex interplay of various enzyme families.

Role of Cytochrome P450 Enzymes in Nitrosamine (B1359907) Dealkylation and Hydroxylation

The initial and rate-limiting step in the metabolic activation of many nitrosamines, including N-nitrosopiperazine derivatives, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This critical step involves the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation). nih.gov This process of N-dealkylation results in the formation of unstable α-hydroxynitrosamines.

Several CYP isoforms have been implicated in the metabolism of nitrosamines. While direct studies on N-(Methyl-d3)-N'-nitrosopiperazine are limited, research on analogous compounds provides significant insights. For instance, CYP2E1 is a primary enzyme involved in the demethylation of small-chain nitrosamines like nitrosodimethylamine. nih.gov However, as the complexity of the alkyl groups increases, other isoforms such as CYP2A6, CYP2C, and CYP3A4 also play a significant role in the dealkylation process. nih.gov The chain length of the alkyl group on the nitrosamine is a key determinant of which P450 enzyme will be principally involved in its oxidation. nih.gov For asymmetrical nitrosamines, the oxidation of the methyl group often increases with the size of the other alkyl group. nih.gov

The α-hydroxylation of the piperazine (B1678402) ring would lead to the formation of an unstable intermediate that can spontaneously decompose, yielding reactive electrophilic species capable of interacting with cellular macromolecules. nih.gov

Isotopic Tracing of Metabolic Intermediates Using Deuterated Analogs

The use of deuterated analogs like this compound is a cornerstone of metabolic research, enabling the tracing of metabolic pathways and the elucidation of reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The substitution of hydrogen with deuterium (B1214612) at the methyl group can significantly alter the rate of metabolic reactions where the cleavage of a C-H bond is the rate-determining step. nih.gov

Studies on other deuterated nitrosamines have demonstrated that deuteration at the α-carbon can decrease carcinogenic potency, indicating that the cleavage of the C-H bond is a rate-limiting step in their activation. nih.gov For instance, in vivo studies with deuterated N-nitrosodimethylamine showed a significant deuterium isotope effect on its metabolism, leading to reduced liver DNA alkylation. nih.gov This suggests that the metabolic activation of this compound via demethylation would be slower compared to its non-deuterated counterpart. This isotopic labeling allows for the precise tracking of the deuterated methyl group through various metabolic transformations, helping to identify and quantify the resulting metabolites.

The deuterium substitution in this compound has been shown to affect its metabolic stability and reactivity. In vitro studies have indicated that the methyl-d3 group can reduce metabolic clearance by approximately 20% compared to the non-deuterated analog, a finding that underscores the utility of this compound in pharmacokinetic investigations.

Glucuronidation and Sulfation Pathways of Nitrosamine Metabolites

Following the initial cytochrome P450-mediated oxidation, the resulting hydroxylated metabolites of N-nitrosopiperazine can undergo phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions are generally detoxification pathways that increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid to the hydroxylated metabolite. nih.govnih.gov This is a major pathway for the conjugation of a wide variety of xenobiotics, including N-hydroxy arylamines. nih.govnih.gov The N-hydroxy metabolites of various carcinogenic arylamines are known to be substrates for UGTs. nih.govnih.gov Similarly, the hydroxylated intermediates of N-nitrosopiperazine metabolism are expected to be conjugated with glucuronic acid. N-glucuronidation can occur on various nitrogen-containing heterocyclic structures, including piperazines. hyphadiscovery.com

Sulfation, mediated by sulfotransferases (SULTs), represents another important conjugation pathway. This process involves the transfer of a sulfonate group to the hydroxylated metabolite. While both glucuronidation and sulfation are competing pathways, the relative contribution of each can vary depending on the specific substrate and the tissue.

Non-Enzymatic Transformation Processes in Biological Matrices

Beyond enzymatic metabolism, this compound can undergo non-enzymatic transformations within biological environments, which are influenced by its inherent chemical properties and interactions with cellular components.

Chemical Stability and Reactivity in Physiological Environments

The stability of this compound in physiological environments is a critical factor influencing its biological activity and fate. The deuterium substitution is expected to enhance its metabolic stability by slowing down the rate of enzymatic demethylation, as discussed earlier.

The nitrosamine functional group itself can exhibit reactivity under certain physiological conditions. The formation of N-nitrosopiperazine derivatives is known to be dependent on factors such as pH. While specific data on the stability of this compound in various biological matrices is not extensively available, studies on related piperazine-containing compounds can provide some insights into their general stability profiles.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins) – Mechanistic Aspects

The ultimate carcinogenic and mutagenic effects of many nitrosamines are attributed to the interaction of their reactive metabolic intermediates with cellular macromolecules, most notably DNA. nih.govnih.gov The α-hydroxylation of this compound by cytochrome P450 enzymes generates an unstable α-hydroxynitrosamine.

This intermediate can spontaneously decompose to form a reactive electrophilic species, likely a diazonium ion. nih.gov This highly reactive cation can then proceed to alkylate nucleophilic sites on DNA bases, forming DNA adducts. nih.govnih.gov The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.gov The use of this compound allows for the mechanistic study of which part of the molecule is responsible for DNA adduction by tracing the fate of the deuterated methyl group.

Environmental Degradation Mechanisms of N-Nitrosopiperazine Compounds

N-nitrosopiperazine (NPz) and its derivatives are contaminants of emerging concern, primarily associated with industrial processes such as carbon capture systems that utilize piperazine-based solvents. gassnova.noresearchgate.net Their potential carcinogenicity necessitates a thorough understanding of their fate and persistence in the environment. The environmental degradation of these compounds is governed by a combination of physical, chemical, and biological processes, including photolysis, microbial action, and chemical decomposition.

Photolytic degradation, or photolysis, is a primary mechanism for the breakdown of nitrosamines in the environment, particularly in sunlit surface waters and the atmosphere. This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of the N-N bond, which is the weakest bond in the nitrosamine functional group.

The photolysis of nitrosamines like NPz results in the formation of an amino radical and nitric oxide. Subsequent reactions can lead to the formation of the parent amine (piperazine) and various inorganic nitrogen species. The efficiency of photolytic degradation is dependent on factors such as the wavelength of light, light intensity, and the presence of other substances in the water that can absorb light or quench the excited state of the nitrosamine molecule.

Research has shown that direct UV photolysis is an effective method for degrading various nitrosamines in water. simsonpharma.comnih.gov For instance, studies on N-nitrosodimethylamine (NDMA), a related compound, demonstrate that it has a strong absorption band in the UV range of 225–250 nm, facilitating its photolytic decomposition. simsonpharma.com While specific kinetic data for the photolysis of NPz under varied environmental conditions are limited, the general principles of nitrosamine photochemistry apply. The process is typically modeled as a pseudo-first-order reaction.

| Nitrosamine | Pseudo-first-order rate constant (L/W-min) | Reference |

| N-nitrosopiperazine (NPYR) | 1.4 x 10⁻² | nih.gov |

| N-nitrosodiethylamine (NDEA) | 1.8 x 10⁻² | nih.gov |

| N-nitrosodibutylamine (NDBA) | 2.6 x 10⁻² | nih.gov |

| N-nitrosodimethylamine (NDMA) | 2.6 x 10⁻² | nih.gov |

| N-nitrosodiethanolamine (NDELA) | 2.3 x 10⁻² | nih.gov |

This table presents the photolytic degradation rate constants for several nitrosamines in water, illustrating the general susceptibility of this class of compounds to UV degradation. NPYR (N-nitrosopyrrolidine) is structurally similar to NPz.

The biodegradation of N-nitrosopiperazine is a critical process determining its persistence in soil and aquatic environments. However, studies have shown that NPz is significantly resistant to microbial degradation compared to other nitrosamines.

In a study investigating the biodegradation of NPz, N-nitrosodimethylamine (NDMA), and N-nitrosodiethanolamine (NDELA) in natural lake and river water, NPz was found to be the least biodegradable of the three. gassnova.no While NDELA showed significant degradation, the half-life for NPz was estimated to be over 1500 days, indicating its high persistence in aquatic environments. gassnova.no These experiments, conducted at low concentrations (1 to 2000 µg/L), suggest that natural microbial populations have a very limited capacity to utilize NPz as a source of carbon or nitrogen. gassnova.no

Other research on different nitrosamines has identified specific bacterial strains capable of their transformation. For example, the propanotroph Rhodococcus ruber ENV425 can biodegrade NDMA. nih.gov The degradation pathway involves an initial denitrosation reaction, forming methylamine, nitric oxide, and other intermediates. nih.gov Similarly, various intestinal bacteria have been shown to degrade nitrosamines, converting them to the parent amine and nitrite (B80452). nih.govnih.gov However, the applicability of these findings to the cyclic structure of NPz is not well-established, and its recalcitrance in environmental systems remains a key concern. gassnova.no

| Nitrosamine | Biodegradation Half-life (days) | Environment | Reference |

| N-nitrosopiperazine (NPz) | > 1500 | Natural lake and river water | gassnova.no |

| N-nitrosodimethylamine (NDMA) | > 400 | Natural lake and river water | gassnova.no |

| N-nitrosodiethanolamine (NDELA) | 28.5 - 33.1 | Natural lake and river water | gassnova.no |

This table highlights the significant persistence of N-nitrosopiperazine in aquatic environments compared to other nitrosamines.

Apart from photolysis and microbial action, chemical reactions such as hydrolysis and oxidation can contribute to the degradation of N-nitrosopiperazine in the environment. However, under typical environmental pH and temperature conditions, the hydrolysis of nitrosamines is generally a very slow process.

Thermal decomposition represents another chemical degradation pathway. Studies on the thermal decomposition of N-nitrosopiperazine (referred to as MNPZ or mononitrosopiperazine) in aqueous piperazine solutions, relevant to industrial settings, have been conducted. researchgate.net The decomposition was found to follow Arrhenius temperature dependence, with a significant activation energy of 94 kJ/mol in an 8 m piperazine solution. researchgate.net The rate of decomposition increases with temperature. researchgate.netnih.gov While these conditions are more extreme than typical environmental settings, they demonstrate the chemical stability of the molecule and that elevated temperatures are required for significant thermal breakdown.

Theoretical and Computational Studies on N Methyl D3 N Nitrosopiperazine Reactivity and Structure

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure, stability, and electronic characteristics of N-(Methyl-d3)-N'-nitrosopiperazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to analyze the conformational landscape of molecules like this compound. researchgate.net This analysis is crucial as the compound's biological activity and reactivity are intrinsically linked to its three-dimensional shape. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement. However, other conformations, such as the boat or twist-boat, can exist and may be relevant in specific interactions.

DFT calculations explore the potential energy surface of the molecule by systematically rotating its flexible bonds, such as those connected to the nitroso and methyl-d3 groups. nih.gov For N-nitrosopiperazines, key considerations include the orientation of the N-N bond of the nitroso group, which can be either axial or equatorial relative to the piperazine ring. The calculations help identify the most stable conformers by finding the lowest energy geometries. nih.gov The presence of the deuterated methyl group is not expected to significantly alter the primary conformational preferences of the piperazine ring compared to its non-deuterated analog, but it serves as a critical label for metabolic and kinetic studies.

Table 1: Potential Conformational Parameters for this compound

| Parameter | Description | Common Conformations | Method of Analysis |

| Piperazine Ring | The six-membered heterocyclic ring | Chair (most stable), Boat, Twist-Boat | Density Functional Theory (DFT) |

| N-NO Orientation | Position of the nitroso group relative to the ring | Axial, Equatorial | DFT Energy Calculations |

| N-CH₃-d₃ Orientation | Position of the methyl-d3 group relative to the ring | Axial, Equatorial | DFT Energy Calculations |

This table is illustrative, based on general principles of conformational analysis of piperazine derivatives.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution and predict the reactive sites of a molecule. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

For this compound, the MEP map would highlight specific reactive characteristics:

Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. The oxygen atom of the nitroso group (N=O) is expected to be the most electronegative site, indicating its role as a hydrogen bond acceptor and its potential to interact with electrophiles. nih.gov

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms on the piperazine ring and the deuterated methyl group would exhibit positive potential. nih.gov

Zero Potential (Green): These areas represent neutral potential. nih.gov

The MEP map provides valuable insights for understanding intermolecular interactions, such as how the molecule might dock into an enzyme's active site or interact with other biological molecules. The distinct electronegative region around the nitroso group is particularly important for its chemical and biological activity.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in deciphering the complex reaction mechanisms involving this compound. These models can map out entire reaction pathways, identify intermediates, and calculate the energy barriers associated with each step.

Nitrosation: The formation of N-nitrosopiperazines involves the reaction of a piperazine derivative with a nitrosating agent, such as nitrous acid. Computational models can simulate this reaction, revealing a multi-step mechanism that includes the protonation of the piperazine nitrogen, nucleophilic attack by the nitrite (B80452) ion, and subsequent dehydration to form the N-nitroso bond. Transition state analysis identifies the highest energy point along the reaction coordinate for each step. For the nitrosation of piperazine carbamate, the activation energy has been calculated to be approximately 84 ± 2 kJ/mol.

Denitrosation: The removal of the nitroso group is also a critical reaction. Protolytic denitrosation, for instance, can be modeled to understand how the N-NO bond is cleaved under acidic conditions. nih.gov Computational studies can also investigate reactions with other reagents, such as organolithium compounds, that can lead to denitrosation through the formation of intermediate species like α-lithiated nitrosamines. nih.gov Analyzing the transition states of these reactions helps predict the conditions under which the compound is stable or likely to degrade.

Computational methods are increasingly used to predict the metabolic fate of xenobiotics, including N-nitrosamines. nih.gov For nitrosamines, a critical activation step leading to their biological effects is the enzymatic hydroxylation of the α-carbon atoms (the carbons adjacent to the nitrosated nitrogen). nih.gov

In this compound, there are two sets of α-carbons: those on the piperazine ring and the carbon of the methyl-d3 group. Computational models can predict the likelihood of hydroxylation at these different positions. The primary metabolic pathways for similar N-nitrosamines involve this α-hydroxylation, which leads to unstable intermediates that can ultimately generate reactive electrophilic species. researchgate.net

The deuterium (B1214612) substitution in this compound is of significant metabolic interest. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. Computational models can quantify how this stronger bond increases the energy barrier for α-hydroxylation at the methyl-d3 position. This suggests that metabolism at this site would be slower compared to the non-deuterated analog. Consequently, the metabolic profile may shift towards increased hydroxylation at the piperazine ring's α-carbons. In vitro studies on analogous compounds have shown that deuteration can reduce metabolic clearance.

Table 2: Predicted Metabolic Sites and Effect of Deuteration

| Metabolic Site | Predicted Reaction | Computational Insight | Predicted Effect of Deuteration |

| α-Carbon (Piperazine Ring) | Cytochrome P450-mediated hydroxylation | Primary site for metabolic activation | Becomes a more favored site due to slowed metabolism elsewhere |

| α-Carbon (Methyl-d3 Group) | Cytochrome P450-mediated hydroxylation | Rate-limiting activation step | Slower rate of hydroxylation due to kinetic isotope effect |

This table is based on established metabolic pathways for N-nitrosamines and the known principles of kinetic isotope effects.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound behaves in a solution and interacts with its environment. easychair.org These simulations are particularly useful for understanding the influence of solvent molecules, which can significantly affect conformational stability, reaction rates, and binding interactions. researchgate.net

By explicitly including solvent molecules (such as water) in the simulation, MD can reveal how the solvent organizes around the solute. easychair.org For this compound, water molecules would be expected to form hydrogen bonds with the oxygen atom of the polar nitroso group and interact with the nitrogen atoms of the piperazine ring. These solvent shells can stabilize certain conformations of the molecule and influence its accessibility to reactants or enzyme active sites. researchgate.net MD simulations can also be used to study the thermodynamics of the molecule moving from an aqueous environment to a non-polar one, such as a lipid membrane, providing insights into its bioavailability and distribution.

Simulating Interactions with Water and Biological Solvents

The interaction of a solute with its surrounding solvent molecules governs its solubility, stability, and transport properties. Molecular dynamics (MD) simulations are a primary computational tool used to study these interactions. In an MD simulation, the movements of the solute and solvent molecules are calculated over time by solving Newton's equations of motion, providing a detailed picture of the solvation shell and the dynamics of the system.

For this compound, simulations in water would reveal the nature of hydrogen bonding between the polar nitroso group and the piperazine nitrogens with water molecules. The substitution of protium (B1232500) with deuterium in the methyl group is not expected to significantly alter the primary hydrogen bonding sites. However, it can have subtle effects on the vibrational modes of the molecule and the strength of van der Waals interactions, which could lead to minor differences in the structure of the hydration shell compared to its non-deuterated counterpart.

Biological solvents, which are more complex mixtures than pure water, can also be simulated. These environments may include lipids, salts, and other organic molecules, creating a more realistic model of the cellular milieu. In such simulations, the partitioning of this compound between aqueous and non-polar phases can be investigated, providing clues about its potential to cross biological membranes.

While specific simulation data for this compound is not extensively published, the principles of such simulations are well-established. A molecular dynamics simulation of a related compound, piperazine, in an aqueous environment has been performed to understand its hydration and mobility. nitech.ac.jp Similar approaches would be directly applicable to studying the deuterated nitrosopiperazine.

Table 1: Theoretical Comparison of Solvation Properties for this compound and its Non-Deuterated Analog

| Property | N-Methyl-N'-nitrosopiperazine | This compound | Expected Impact of Deuteration |

| Solvation Free Energy in Water (kcal/mol) | Hypothetical Value: -8.5 | Hypothetical Value: -8.6 | Slightly more favorable due to subtle changes in van der Waals interactions and vibrational effects. |

| Radial Distribution Function g(r) of Water around Methyl Group | Peak at ~3.5 Å | Peak at ~3.5 Å | Minimal change expected in the position of the first solvation shell. |

| Diffusion Coefficient in Water (10⁻⁵ cm²/s) | Hypothetical Value: 1.2 | Hypothetical Value: 1.18 | A slight decrease is possible due to the increased mass. |

Note: The values presented in this table are illustrative and based on general principles of isotope effects in solvation. Specific experimental or high-level computational data for these exact molecules is required for definitive values.

Understanding Binding Affinities in Enzyme Pockets (Mechanistic focus)

The biological activity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov This process typically involves the hydroxylation of a carbon atom adjacent to a nitrogen (α-hydroxylation). nih.gov For this compound, the primary sites for such enzymatic attack would be the carbons of the piperazine ring and the methyl group.

The substitution of hydrogen with deuterium on the methyl group is of significant mechanistic importance due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, breaking a C-D bond requires more energy, and reactions involving the cleavage of this bond will be slower. This phenomenon can be probed computationally using methods like Density Functional Theory (DFT) to calculate the energy barriers for the hydroxylation reaction. nih.gov

Computational studies on the interaction of similar molecules with CYP enzymes have shown that the KIE can be a sensitive probe of the reaction mechanism. nih.gov For this compound, a significant KIE on the metabolism of the methyl group would be expected if the C-H(D) bond cleavage is the rate-determining step of the hydroxylation reaction. This would mean that the metabolism would be shifted towards hydroxylation of the piperazine ring.

Docking studies and molecular dynamics simulations can be used to model the binding of this compound within the active site of a CYP enzyme. nih.gov These simulations can predict the preferred binding orientation and estimate the binding affinity. The presence of the deuterium atoms is unlikely to significantly alter the binding affinity itself, which is primarily governed by steric and electrostatic interactions. However, the subsequent chemical reaction is where the isotopic substitution has its major impact.

Table 2: Illustrative Kinetic Data for the Enzymatic Metabolism of this compound

| Metabolic Pathway | Substrate | Relative Rate of Metabolism (Illustrative) | Expected Kinetic Isotope Effect (kH/kD) |

| Methyl Group Hydroxylation | N-Methyl-N'-nitrosopiperazine | 100 | \multirow{2}{}{5 - 10} |

| This compound | 10 - 20 | ||

| Piperazine Ring Hydroxylation | N-Methyl-N'-nitrosopiperazine | 50 | \multirow{2}{}{~1} |

| This compound | ~50 |

Note: This table presents hypothetical data to illustrate the expected kinetic isotope effect. The actual values would depend on the specific cytochrome P450 isozyme and the precise reaction conditions. A KIE significantly greater than 1 for methyl group hydroxylation would strongly suggest that C-H(D) bond cleavage is a rate-limiting step.

Applications of N Methyl D3 N Nitrosopiperazine As a Research Tool and Standard

Use as an Internal Standard in Quantitative Analytical Method Development

N-(Methyl-d3)-N'-nitrosopiperazine is extensively used as an internal standard in the development and validation of quantitative analytical methods, particularly for the detection of nitrosamine (B1359907) impurities in pharmaceuticals and environmental samples. veeprho.comveeprho.com The presence of the deuterium-labeled methyl group provides a distinct mass signature that allows it to be differentiated from its non-labeled counterpart, 1-methyl-4-nitrosopiperazine (B99963) (MNP), during mass spectrometric analysis. lgcstandards.com

This stable isotope-labeled standard is essential for creating robust analytical procedures to quantify trace levels of nitrosamines. veeprho.comedqm.eu Regulatory bodies like the FDA and EMA have set stringent limits for nitrosamine impurities in drug products, necessitating highly sensitive and accurate analytical methodologies. veeprho.comveeprho.commdpi.com The use of deuterated internal standards like this compound helps in establishing detection and quantification limits and ensures that the levels of these impurities remain within safe boundaries. veeprho.com

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. nih.govnih.gov In this method, a known amount of the isotopically labeled standard, this compound, is added to a sample at an early stage of the analytical process. nih.gov This "spiked" sample is then subjected to extraction, purification, and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

The key advantage of IDMS is its ability to compensate for the loss of the analyte during sample preparation and for variations in instrument response. nih.gov Since the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, any losses or variations will affect both compounds equally. nih.gov By measuring the ratio of the non-labeled analyte to the labeled internal standard, an accurate quantification of the original amount of the analyte in the sample can be achieved. nih.govnih.gov This approach is crucial for obtaining reliable data, especially when dealing with complex matrices like pharmaceutical formulations or environmental samples where matrix effects can interfere with the analysis. mdpi.comnih.gov

Validation of Analytical Methods using Deuterated Analogs

The validation of an analytical method is a critical process to ensure its reliability, reproducibility, and accuracy for its intended purpose. edqm.eu this compound plays a vital role in the validation of methods for nitrosamine analysis. veeprho.commdpi.com Its use as an internal standard allows for the assessment of key validation parameters, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. mdpi.com

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies where a known amount of the analyte is spiked into a blank matrix. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. mdpi.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com

A study on the determination of MNP in multicomponent products with rifampicin (B610482) demonstrated the use of a deuterated internal standard (MNP-d4) to validate an LC-MS/MS method. mdpi.com The validation results, summarized in the table below, confirmed the method's suitability for its intended purpose.

| Validation Parameter | Result |

| Linearity (R²) | ≥0.999 |

| Range | 0.51–48.62 ng/mL |

| Accuracy (Recovery %) | 100.38 ± 3.24% |

| Intermediate Precision (RSD %) | 2.52% |

Table 1: Validation results for an LC-MS/MS method for MNP determination using a deuterated internal standard. mdpi.com

Tracer Studies for Metabolic Fate and Pharmacokinetic Research (Animal Models, In Vitro Systems)

The isotopic label in this compound makes it an effective tracer for investigating the metabolic fate and pharmacokinetic properties of N-nitrosopiperazine derivatives in biological systems. These studies are crucial for understanding how these compounds are processed in the body, which can provide insights into their potential mechanisms of action.

Elucidating Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

Tracer studies using this compound can help elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent compound. By administering the labeled compound to animal models or in vitro systems, researchers can track its journey through the biological system. nih.gov

Absorption: The rate and extent to which the compound enters the systemic circulation.

Distribution: The reversible transfer of the compound from the bloodstream to various tissues and organs.

Metabolism: The chemical modification of the compound by enzymes, which can lead to the formation of metabolites. The deuterium (B1214612) substitution can affect the rate of metabolism, providing valuable information on metabolic pathways.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

Pharmacokinetic studies in various animal models have been conducted for other nitrosamines, providing data on their biological half-lives and rates of elimination. nih.gov Similar studies with this compound would provide valuable data on its specific pharmacokinetic profile.

Investigating Organ-Specific Uptake and Distribution Mechanistically

By analyzing tissues and fluids from research models at different time points after administration of this compound, scientists can investigate its organ-specific uptake and distribution. This information is critical for identifying potential target organs where the compound or its metabolites may accumulate. Mass spectrometry is used to detect and quantify the labeled compound in different tissues, providing a detailed picture of its distribution throughout the body.

Reference Material in Environmental Monitoring and Exposure Assessment Methodologies

This compound serves as a valuable reference material in the development and application of analytical methods for environmental monitoring and human exposure assessment. lgcstandards.com Nitrosamines can be present in various environmental matrices, including water and air, often as a result of industrial processes or water treatment. nih.govresearchgate.netresearchgate.net

Calibration of Detection Systems for Environmental Samples

The precise and accurate measurement of trace levels of nitrosamines in environmental matrices such as water is a significant analytical challenge. The use of stable isotope-labeled internal standards, such as this compound, is a well-established and highly effective technique to overcome these challenges, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czscholaris.ca

Isotope dilution is the principle behind this application. adventchembio.com A known quantity of the deuterated standard is added to a sample prior to preparation and analysis. adventchembio.com Because this compound is chemically almost identical to the target analyte (N-nitrosomethylpiperazine), it experiences similar losses during sample extraction, cleanup, and ionization in the mass spectrometer. adventchembio.com By comparing the signal of the analyte to the signal of the known amount of internal standard, a more accurate and precise quantification can be achieved, compensating for matrix effects and variations in the analytical process. lcms.cz

A common application is the analysis of nitrosamines in drinking water. lcms.cz In a typical workflow, a calibration curve is generated by plotting the ratio of the peak area of the target analyte to the peak area of the deuterated internal standard against the concentration of the analyte. lcms.cz This approach has been shown to yield excellent linearity, with correlation coefficients (r²) often exceeding 0.99. lcms.cz

For instance, in the analysis of N-nitrosopiperazine in treated wastewater, a deuterated internal standard, N-nitrosopiperazine-d8, is used for internal calibration. scholaris.ca The multiple reaction monitoring (MRM) mode in LC-MS/MS is employed to monitor specific transitions for both the native compound and its deuterated analogue, ensuring high selectivity and sensitivity. scholaris.ca The transition monitored for N-nitrosopiperazine is m/z 116.1 → 85.1, while for N-nitrosopiperazine-d8, it is m/z 124.0 → 93.0. scholaris.ca

Below is an illustrative data table showing a typical calibration curve for the analysis of a nitrosamine using a deuterated internal standard.

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,230 | 101,500 | 0.0515 |

| 5.0 | 26,100 | 102,300 | 0.2551 |

| 10.0 | 51,900 | 101,800 | 0.5098 |

| 25.0 | 128,500 | 100,900 | 1.2735 |

| 50.0 | 255,200 | 101,200 | 2.5217 |

| 100.0 | 512,400 | 101,500 | 5.0483 |

Quality Control and Quality Assurance in Analytical Laboratories

In analytical laboratories, particularly those involved in regulatory testing, robust quality control (QC) and quality assurance (QA) protocols are paramount for generating legally defensible data. This compound, as a high-purity, stable isotope-labeled standard, is an integral component of such programs. simsonpharma.comsimsonpharma.com It is often supplied with a Certificate of Analysis, which provides detailed information about its purity and characterization, ensuring its suitability as a reference material. simsonpharma.com

The use of deuterated internal standards is a requirement in many validated analytical methods for nitrosamine detection to ensure data reliability and meet regulatory compliance. adventchembio.com These standards are crucial for the validation of analytical methods, where parameters such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) are established. mdpi.comnih.gov

For example, in the validation of an LC-MS/MS method for the determination of 1-methyl-4-nitrosopiperazine (MNP), a related compound, the deuterated internal standard MNP-d4 was utilized. mdpi.com The validation results demonstrated the high quality of the method, with excellent linearity (R² ≥ 0.999), good accuracy (recoveries in the range of 100.38 ± 3.24%), and high precision (RSD values below 2.6%). mdpi.com

The following interactive data table summarizes typical validation parameters for an LC-MS/MS method using a deuterated internal standard for the analysis of a nitrosamine impurity.

| Parameter | Result |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 100.38 ± 3.24% |

| Precision (Repeatability RSD) | < 2.6% |

| Intermediate Precision (RSD) | 2.52% |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.51 ng/mL |

By incorporating this compound into their analytical workflows, laboratories can monitor the performance of their methods over time, ensure consistency between different analysts and instruments, and demonstrate the reliability of their results to clients and regulatory agencies. adventchembio.com

Emerging Research Directions and Methodological Innovations in N Methyl D3 N Nitrosopiperazine Studies

Development of Novel Synthetic Routes for Labeled Nitrosamines

The synthesis of isotopically labeled nitrosamines, such as N-(Methyl-d3)-N'-nitrosopiperazine, is crucial for their use as internal standards in mass spectrometry-based analytical methods. nih.gov These labeled compounds allow for accurate quantification of their non-labeled counterparts in various matrices, including pharmaceutical products.

Recent research has focused on developing simple, efficient, and safe synthetic pathways for these labeled compounds. A common strategy involves the N-alkylation of a protected amine with a stable isotope-labeled alkyl halide. nih.gov Following deprotection, the nitrosamine (B1359907) is formed using a nitrosating agent like sodium nitrite (B80452) under controlled conditions. nih.govresearchgate.net For instance, a general pathway involves the N-alkylation of Boc-protected primary or secondary amines with stable isotope-labeled alkyl halides to yield key intermediates. nih.gov After deprotection, the nitrosamine is formed using sodium nitrite and sodium hydrogensulfate. nih.gov

Another approach involves the use of novel nitrosating agents. For example, a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite has been shown to be an effective nitrosating agent for secondary amines under mild and heterogeneous conditions. researchgate.net Researchers have also developed methods for labeling nitrosamines with radioisotopes like ¹³N and ¹⁴C for use in biological research. researchgate.netnih.gov A fast and reproducible method for synthesizing N-[¹³N]nitrosamines involves trapping [¹³N]NO₂⁻ in an anion exchange resin, followed by reaction with secondary amines. nih.gov

Table 1: Synthetic Strategies for Labeled Nitrosamines

| Labeling Strategy | Key Reagents | Application | Reference |

| Stable Isotope Labeling | Boc-protected amines, stable isotope labeled alkyl halides, sodium nitrite | Mass spectrometry standards | nih.gov |

| Novel Nitrosating Agent | p-toluenesulfonic acid (p-TSA), sodium nitrite | Synthesis of nitroso derivatives | researchgate.net |

| Radiola beling with ¹³N | [¹³N]NO₂⁻, anion exchange resin, secondary amines | Radiotracers for biological studies | nih.gov |

| Radiolabeling with ¹⁴C | ¹⁴C-labeled precursors | Advancing key nitrosamine biology research | researchgate.net |

Integration of Omics Technologies for Mechanistic Insights (e.g., Metabolomics, Proteomics)

Omics technologies, including metabolomics and proteomics, are increasingly being integrated into nitrosamine research to gain deeper mechanistic insights into their biological effects. nih.govmdpi.com These technologies allow for the comprehensive analysis of molecules involved in cellular processes, providing a more holistic view of the biological response to nitrosamine exposure. nih.govmit.edu

Metabolomics studies, for example, analyze the global profile of metabolites in a biological system. In the context of nitrosamine research, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can identify differential metabolites between exposed and non-exposed groups. nih.gov This can help in identifying potential biomarkers of exposure and understanding the metabolic pathways perturbed by nitrosamines. nih.gov For instance, a study on colorectal cancer patients found that exposure to certain volatile nitrosamines (VNAs) was associated with alterations in specific metabolic pathways, such as the hypoxanthine (B114508) and xanthine (B1682287) metabolic pathways. nih.gov

Proteomics, the large-scale study of proteins, can provide insights into the cellular machinery affected by nitrosamines. Mass spectrometry-based proteomics can be used to quantitatively compare proteomes under different conditions, such as before and after nitrosamine exposure. nih.gov This can help identify proteins and protein networks that are dysregulated, shedding light on the mechanisms of toxicity and carcinogenicity. nih.govacs.org The integration of proteomics and metabolomics data can provide a more comprehensive understanding of the biochemical alterations induced by nitrosamines and help in identifying novel biomarkers and therapeutic targets. nih.gov

Table 2: Applications of Omics Technologies in Nitrosamine Research

| Omics Technology | Application | Key Findings/Potential | Reference |

| Metabolomics | Identification of biomarkers and perturbed metabolic pathways | Alterations in hypoxanthine-xanthine metabolic pathways associated with VNA exposure in CRC patients. | nih.gov |

| Proteomics | Understanding cellular machinery affected by nitrosamines | Identification of dysregulated proteins and pathways, providing mechanistic insights into toxicity. | nih.govacs.org |

| Multi-Omics Integration | Comprehensive understanding of biological effects | Elucidation of complex interactions between different molecular levels for a holistic view of nitrosamine-induced changes. | nih.govmdpi.commit.edu |

Advanced Analytical Platforms for Ultra-Trace Detection

The detection and quantification of nitrosamines at ultra-trace levels is a significant analytical challenge due to their low concentrations in various matrices and their potential for genotoxicity even at these low levels. sciex.com Advanced analytical platforms, primarily based on mass spectrometry, are continuously being developed to meet the stringent regulatory requirements for nitrosamine analysis. sciex.comthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most widely used techniques for the sensitive and selective detection of nitrosamines. zamann-pharma.comresearchgate.net High-resolution accurate-mass (HRAM) mass spectrometry, such as Orbitrap MS, offers significant advantages in resolving potential interferences that can lead to false-positive results, a critical issue in ultra-trace analysis. thermofisher.com For example, the common solvent dimethylformamide (DMF) can interfere with the detection of N-nitrosodimethylamine (NDMA) when using unit mass resolution instruments, a problem that can be overcome with HRAM MS. thermofisher.com

Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS) has also emerged as a powerful tool for the comprehensive and universal analysis of nitrosamines in various pharmaceutical formulations. acs.org The development of sensitive methods using techniques like high-performance liquid chromatography coupled with atmospheric-pressure chemical ionization tandem mass spectrometry (HPLC-APCI-MS/MS) has enabled the detection of N-nitrosamine impurities at very low levels. nih.gov

Table 3: Advanced Analytical Platforms for Nitrosamine Detection

| Analytical Platform | Key Features | Application | Reference |

| LC-HRAM-MS (e.g., Orbitrap) | High resolution and sensitivity | Resolving interferences and achieving low detection limits | thermofisher.com |

| GC-HRAM-MS | High chromatographic separation and accurate mass | Screening and quantification of volatile nitrosamines | gcms.cz |

| LC-MS/MS (Triple Quadrupole) | High sensitivity and selectivity (MRM mode) | Targeted quantification of nitrosamines | sciex.com |

| SFC-MS/MS | Universal applicability for various nitrosamines | Analysis in diverse pharmaceutical formulations | acs.org |

| HPLC-APCI-MS/MS | High sensitivity and specificity | Trace determination of nitrosamine impurities | nih.gov |

Interdisciplinary Approaches to Understand Environmental Cycles and Remediation Strategies

Understanding the environmental fate and transport of nitrosamines requires an interdisciplinary approach, integrating chemistry, environmental science, and engineering. Nitrosamines can be found in various environmental compartments, including water, and their persistence and potential for contamination are of significant concern. acs.org

Research in this area focuses on identifying the sources of nitrosamine contamination, understanding their formation and degradation pathways in the environment, and developing effective remediation strategies. vicihealthsciences.com For instance, N-nitrosamines are known to be formed during water treatment processes like ozonation and chlorination. biotech-asia.org

Remediation strategies often involve a multidisciplinary approach that includes understanding the chemistry of nitrosamine formation to prevent their generation in the first place. vicihealthsciences.com This can involve modifying manufacturing processes to avoid the use of reagents that can lead to nitrosamine formation or implementing purification steps to remove them. setylose.comfda.gov For example, strategies to mitigate nitrosamine formation in pharmaceuticals include controlling the levels of nitrite impurities in raw materials and excipients, and modulating the pH of the formulation. setylose.comfda.gov The use of scavengers, such as antioxidants like ascorbic acid, has also been explored to inhibit nitrosamine formation. fda.gov

Computational Tools for Predictive Toxicology and Risk Assessment Methodologies (Focus on methodologies not actual risk assessment results)

Computational toxicology plays a crucial role in predicting the potential toxicity of nitrosamines and in developing robust risk assessment methodologies. nih.govinotiv.com These tools are particularly valuable for assessing the risk of new or uncharacterized nitrosamines where experimental data is lacking.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational methodology used to predict the carcinogenic potency of nitrosamines based on their chemical structure. acs.orgnih.gov These models use molecular descriptors to establish a mathematical relationship between the structure of a compound and its biological activity. nih.gov For example, QSAR models have been developed that can classify nitrosamines into different potency categories and even predict their carcinogenic potential. acs.orgresearchgate.net These models often incorporate quantum mechanical calculations to better capture the underlying chemical reactivity that drives toxicity. acs.orgusp.org

Predictive toxicology platforms, such as ComptoxAI, are being developed to integrate vast amounts of toxicological data and provide tools for predicting adverse outcomes. nih.gov These platforms can help in identifying potential mechanistic links between chemical exposure and disease. nih.gov Risk assessment methodologies for nitrosamines often follow a tiered approach, starting with a preliminary risk assessment to identify potential sources of contamination, followed by confirmatory testing if a risk is identified. zamann-pharma.comulisboa.ptqbdgroup.com These methodologies are guided by regulatory bodies and aim to ensure that the levels of nitrosamine impurities in products are below acceptable intake limits. ulisboa.ptresearchgate.net

Table 4: Computational and Risk Assessment Methodologies

| Methodology | Description | Application in Nitrosamine Studies | Reference |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Predicting carcinogenic potency of nitrosamines. | acs.orgnih.govresearchgate.net |

| Quantum Mechanical Calculations | Provides insights into chemical reactivity and metabolic activation. | Enhancing the accuracy of QSAR models for nitrosamines. | acs.orgusp.org |

| Predictive Toxicology Platforms | Integrates and analyzes large datasets to predict toxicity. | Identifying potential adverse outcomes from nitrosamine exposure. | nih.gov |

| Tiered Risk Assessment | A stepwise approach to identify, evaluate, and mitigate risks. | Systematic evaluation of nitrosamine contamination in pharmaceuticals. | zamann-pharma.comulisboa.ptqbdgroup.com |

Conclusion and Future Perspectives on N Methyl D3 N Nitrosopiperazine Research

Summary of Key Contributions in the Field

N-(Methyl-d3)-N'-nitrosopiperazine has emerged as a critical tool in the field of analytical chemistry, particularly for the accurate quantification of its non-labeled counterpart, N-methyl-N'-nitrosopiperazine (MNPZ). The primary contribution of this deuterated isotopologue is its role as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). musechem.comnumberanalytics.comcrimsonpublishers.com

The use of this compound significantly enhances the precision, accuracy, and reliability of analytical measurements. musechem.comnumberanalytics.com By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, researchers can effectively compensate for variations that may occur during sample preparation, extraction, and instrumental analysis. numberanalytics.comyoutube.com This is because the chemical and physical properties of the deuterated standard are nearly identical to the target analyte, ensuring that both compounds behave similarly throughout the entire workflow. usp.org However, its slightly higher mass allows it to be distinguished by the mass spectrometer. usp.org

This approach has been instrumental in overcoming challenges like matrix effects, where other components in a complex sample (such as pharmaceuticals, biological fluids, or environmental samples) can suppress or enhance the analyte signal, leading to inaccurate quantification. crimsonpublishers.comijpsjournal.comtheanalyticalscientist.com The development and application of this compound have therefore been pivotal in the reliable monitoring of MNPZ, a compound of interest in various research areas, including its investigation as a potential impurity in pharmaceuticals and its formation in industrial processes like CO₂ capture systems. veeprho.com

Unaddressed Challenges and Gaps in Current Understanding

Despite the significant contributions, several challenges and knowledge gaps persist in the research and application of this compound.

Availability and Cost: The synthesis of stable isotope-labeled standards is a complex process, which can make compounds like this compound expensive and not always readily available. theanalyticalscientist.comscispace.com This can be a limiting factor for routine quality control and extensive research studies.

Isotopic Stability: While the deuterium (B1214612) atoms on the methyl group are generally stable, there is a potential, albeit low, for hydrogen-deuterium exchange to occur under specific analytical conditions, such as exposure to certain pH levels or temperatures. youtube.comusp.org Further research is needed to fully characterize the stability of the isotopic label across a wider range of sample matrices and analytical methodologies.

Matrix Effects in Complex Samples: Although the use of a SIL internal standard is the gold standard for mitigating matrix effects, extremely complex sample matrices can still pose a challenge. ijpsjournal.comtheanalyticalscientist.com The co-elution of high concentrations of other compounds can sometimes impact the ionization efficiency of both the analyte and the internal standard, potentially affecting accuracy. theanalyticalscientist.com Overcoming this requires continuous optimization of chromatographic separation and sample clean-up procedures. chromatographyonline.comsepscience.com

Expanding to a Broader Range of Analytes: The focus has largely been on the corresponding non-labeled MNPZ. However, there is a growing need for a wider array of deuterated nitrosamine (B1359907) standards to simultaneously and accurately quantify multiple nitrosamine impurities that may be present in a single sample. theanalyticalscientist.com

Prognosis for Future Academic Research Endeavors

The future of research involving this compound is poised for advancement in several key areas, driven by evolving regulatory expectations and the need for more sensitive and comprehensive analytical methods.

Advanced Analytical Methodologies: Future research will likely focus on the development and validation of ultra-sensitive analytical methods, pushing the limits of detection and quantification to parts-per-trillion levels. adventchembio.com This will involve the use of state-of-the-art instrumentation, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to enhance specificity and minimize interferences. chromatographyonline.comyoutube.com There is also potential for exploring novel detection techniques that are highly specific to the nitroso functional group. ijpsjournal.comresearchgate.net

Application in Emerging Areas of Concern: The application of this compound as an internal standard is expected to expand. This includes more extensive studies on the formation of N-nitrosamines in pharmaceuticals, particularly nitrosamine drug substance-related impurities (NDSRIs), and their presence in food, drinking water, and as environmental contaminants. ijpsjournal.comnih.govusp.org

Metabolic and Toxicological Studies: The use of this compound can be extended to metabolic and toxicological research. adventchembio.com By tracing the metabolic fate of its non-labeled analogue, researchers can gain a better understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanisms of toxicity. The deuterium labeling can also provide insights into kinetic isotope effects in metabolic pathways.

Development of New Isotope-Labeled Standards: The challenges associated with nitrosamine analysis will drive the synthesis of a broader portfolio of stable isotope-labeled standards. This includes isotopologues labeled with ¹³C or ¹⁵N, which can offer alternatives to deuterium labeling and may be preferable in certain applications to avoid any potential for hydrogen-deuterium exchange. crimsonpublishers.comusp.org

Automation and High-Throughput Screening: To meet the demands of routine testing in regulated environments, future research will likely focus on the automation of analytical workflows. ijpsjournal.com This includes automated sample preparation techniques coupled directly with LC-MS systems to increase sample throughput and reduce analysis time, for which reliable internal standards like this compound are essential.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing N-(Methyl-d3)-N'-nitrosopiperazine, and how does deuteration impact its stability?

- Methodology : Synthesis typically involves reacting deuterated N-methylpiperazine (e.g., N-Methyl-d3-piperazine) with nitrosating agents like sodium nitrite under acidic conditions. Isotopic labeling with deuterium (d3) enhances metabolic stability and reduces hydrogen-deuterium exchange in analytical studies. Purification via column chromatography and validation using NMR (e.g., monitoring deuteration efficiency at methyl groups) and mass spectrometry (MS) is critical .